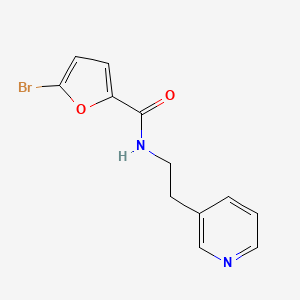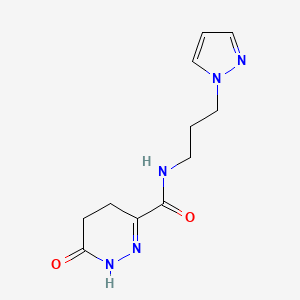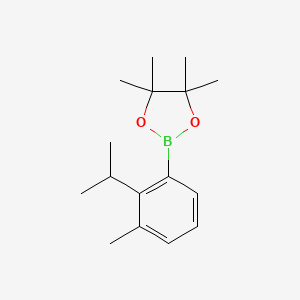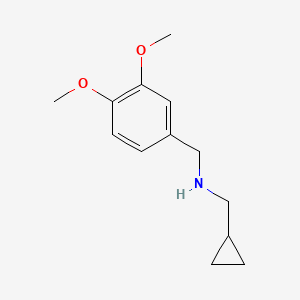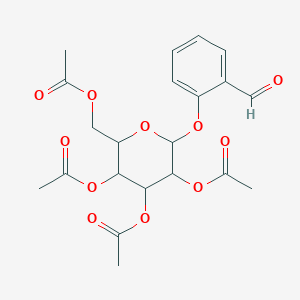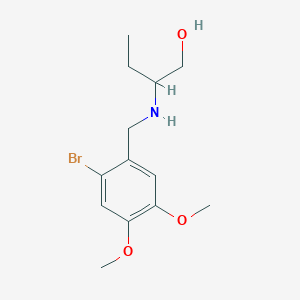
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is an organic compound with the molecular formula C13H20BrNO3. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an amino alcohol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol typically involves the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with butan-1-ol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Ammonia or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated alcohols.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 2-Bromo-4,5-dimethoxybenzylamine
Uniqueness
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is unique due to its combination of a bromine atom, methoxy groups, and an amino alcohol moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H20BrNO3 |
|---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
2-[(2-bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20BrNO3/c1-4-10(8-16)15-7-9-5-12(17-2)13(18-3)6-11(9)14/h5-6,10,15-16H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
JXQZXYWUDANUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NCC1=CC(=C(C=C1Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)


